What is 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one?
What is 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one?
An In-Depth Technical Guide to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one: Synthesis, Properties, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, a member of the versatile 2-pyranone class of heterocyclic compounds. The 2-pyranone scaffold is a recurring motif in numerous natural products and serves as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities. This document details the physicochemical properties, structural characteristics, plausible synthetic strategies, and known biological activities of the title compound and its close analogs. By synthesizing information from spectroscopic data, synthetic methodologies for related pyranones, and bioactivity studies, this guide offers critical insights for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and agrochemical research.
Introduction to the 2-Pyranone Scaffold
The 2H-pyran-2-one, or α-pyrone, is a fundamental heterocyclic core that commands significant attention in chemical and biological sciences. These six-membered unsaturated lactones are integral components of numerous natural products and are renowned for their diverse pharmacological profiles. The inherent reactivity of the α,β-unsaturated ester system allows for a variety of chemical transformations, making 2-pyranones powerful building blocks in synthetic chemistry.[1] The biological relevance of this scaffold is exceptionally broad, with derivatives exhibiting activities including antimicrobial, antifungal, cytotoxic, antitumor, antiviral, and anti-inflammatory properties.[2][3][4][5][6] As such, the synthesis and functionalization of novel pyranone derivatives remain an active and promising area of research for the development of new therapeutic agents and other functional molecules.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is foundational to its application and study. This section details the known characteristics of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.
Chemical Identity
The fundamental identifiers and properties of the title compound are summarized below, providing a clear reference for its molecular formula, weight, and standardized chemical nomenclature.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [7] |
| Molecular Weight | 164.2011 g/mol | [7] |
| IUPAC Name | 4-methyl-6-(2-methylprop-1-en-1-yl)pyran-2-one | [7] |
| InChI | InChI=1S/C10H12O2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h4-6H,1-3H3 | [7] |
| InChIKey | BOYCIJXFRURCND-UHFFFAOYSA-N | [7] |
Structural Elucidation
The structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is defined by its α-pyrone ring, substituted at positions 4 and 6. The α,β-unsaturated lactone core is a key pharmacophore that can act as a Michael acceptor, a feature often implicated in the biological mechanism of action for this class of compounds. The methyl group at C4 and the bulky, unsaturated isobutenyl group at C6 significantly influence the molecule's steric and electronic properties, which in turn dictate its reactivity and biological target specificity.
Caption: Chemical structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.
Spectroscopic Profile
Characterization and identification of the compound rely on standard spectroscopic techniques. While a full experimental spectrum is not publicly available, gas chromatography (GC) data provides a reliable method for its identification in complex mixtures.
| Parameter | Value | Reference |
| GC Retention Index (HP-5MS column, non-polar) | 1365 | [7] |
| GC Retention Index (Carbowax column, polar) | 2041 | [7] |
The significant difference in retention indices between non-polar and polar GC columns is characteristic of a molecule with a polar lactone functional group and a less polar hydrocarbon backbone, aiding in its selective identification.
Synthesis Strategies
While a dedicated synthesis for 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is not extensively documented, its structure lends itself to established methodologies for 2-pyranone synthesis. Two plausible and robust strategies are outlined below.
Strategy 1: Synthesis via β-Keto Ester Condensation
A classical and highly effective approach to substituted 2-pyranones involves the condensation of a β-keto ester with an α,β-unsaturated aldehyde or ketone, followed by acid-catalyzed cyclization and dehydration. This method offers a convergent and flexible route to the target molecule.
Caption: Retrosynthetic analysis for the target pyranone via a β-keto ester pathway.
Experimental Protocol 1: Proposed Synthesis via Knoevenagel-Doebner Condensation
This protocol is a hypothetical, field-proven workflow based on established chemical principles for pyranone synthesis.
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Step 1: Knoevenagel Condensation
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To a solution of 4-methyl-2-pentenal (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene (0.5 M), add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate diene-keto-ester.
-
-
Step 2: Cyclization and Lactonization
-
Dissolve the crude intermediate from Step 1 in a minimal amount of glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (5 mol%).
-
Heat the mixture to 100 °C for 2-4 hours, monitoring for the formation of the pyranone product by GC-MS.
-
Cool the reaction mixture and carefully pour it into a stirred mixture of ice and water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with saturated NaHCO₃ until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target compound, 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.
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Strategy 2: Derivatization of Dehydroacetic Acid (DHA)
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a commercially available and highly versatile starting material for producing a vast array of pyranone derivatives.[1][5][8] Its reactive acetyl group and hydroxyl group provide handles for extensive chemical modification. A plausible route to the target compound involves olefination of the acetyl group, followed by deoxygenation of the C4 hydroxyl group.
Caption: Proposed synthetic workflow starting from Dehydroacetic Acid (DHA).
This strategy leverages the robust and well-understood chemistry of DHA, providing a reliable pathway for accessing complex C6-substituted pyranones.[9][10]
Biological Activity and Therapeutic Potential
The 2-pyranone core is a recognized pharmacophore, and compounds containing this motif are frequently investigated for therapeutic applications.
Antimicrobial and Antifungal Properties
Analogs of the title compound have demonstrated significant antifungal activity. A study on a series of 4-methyl-6-alkyl-α-pyrones revealed that their efficacy is dependent on the length of the C6 alkyl chain.[11] Compounds with butyl, pentyl, hexyl, and heptyl chains were effective against a range of pathogenic fungi.[11] This suggests that the lipophilicity and steric profile of the C6 substituent are critical for activity.
Notably, the related compound 4-methyl-6-pentyl-2H-pyran-2-one has been patented as a fungicide for agricultural use, exhibiting activity comparable to the natural product 6-pentyl-α-pyrone (6-PAP) but with a more economical synthesis.[12]
| Compound | ED₅₀ (µg/mL) against Test Fungi | Reference |
| 4-methyl-6-butyl-α-pyrone | ~15-50 | [11] |
| 4-methyl-6-pentyl-α-pyrone | ~15-50 | [11] |
| 4-methyl-6-hexyl-α-pyrone | ~15-50 | [11] |
| 4-methyl-6-heptyl-α-pyrone | ~15-50 | [11] |
The mechanism of action for these compounds is believed to involve disruption of cellular metabolism or interference with the fungal cell membrane.[13] Furthermore, pyranone derivatives have shown promise in combating bacterial biofilms, a key factor in antibiotic resistance.[14]
Cytotoxic and Antitumor Potential
The therapeutic potential of pyranones extends to oncology. Natural pyranone derivatives isolated from endophytic fungi have demonstrated moderate cytotoxic activity against human tumor cell lines.[3] For example, phomapyrones A and B, which share the pyranone core, showed inhibitory activity against the HL-60 (human promyelocytic leukemia) cell line with IC₅₀ values of 34.62 µM and 27.90 µM, respectively.[3] This highlights the potential of the 2-pyranone scaffold as a starting point for the development of novel anticancer agents.
Structure-Activity Relationship (SAR) Insights
Based on available data for this class of compounds, several SAR trends can be inferred:
-
The α,β-Unsaturated Lactone: This Michael acceptor is crucial for covalent interaction with biological nucleophiles (e.g., cysteine residues in enzymes), which is a common mechanism for bioactivity.
-
C4-Methyl Group: The presence of a methyl group at the C4 position is common among biologically active synthetic pyranones and may contribute to metabolic stability or hydrophobic interactions within a binding pocket.[11]
-
C6-Substituent: The nature of the substituent at the C6 position is a primary determinant of potency and selectivity. Lipophilicity and chain length are key factors in antifungal activity, suggesting that this part of the molecule is critical for penetrating the fungal cell wall or interacting with a specific target.[11][12] The unsaturated nature of the 2-methyl-1-propen-1-yl group in the title compound may offer additional interaction points or influence the overall conformation compared to saturated alkyl chains.
Applications in Research and Development
4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one and its analogs are valuable tools for several areas of scientific inquiry:
-
Medicinal Chemistry: It serves as an excellent scaffold for generating compound libraries to screen for various biological activities, from antimicrobial to anticancer effects.[2][5]
-
Agrochemical Science: Given the proven fungicidal properties of closely related analogs, this compound is a strong candidate for development as a novel agricultural fungicide, potentially offering a more cost-effective alternative to existing natural products.[12]
-
Flavor and Fragrance Industry: The saturated tetrahydro-pyran analog, known as Rose Oxide, is a well-known fragrance and flavor compound found in sources like wine and black currants.[15] This suggests that the unsaturated pyranone core may also possess unique organoleptic properties worthy of investigation.
Conclusion
4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a representative of the chemically versatile and biologically significant 2-pyranone family. While specific data on this exact molecule is limited, a comprehensive analysis of its structural features, plausible synthetic routes, and the well-documented activities of its close analogs provides a strong foundation for its further investigation. Its profile suggests significant potential in the development of new antifungal agents for both clinical and agricultural applications, as well as a valuable scaffold for broader drug discovery efforts. Future research should focus on executing the proposed syntheses, confirming its spectroscopic identity, and conducting thorough biological evaluations to unlock its full potential.
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